

2-Amino-3-pentanone synthesis precursors

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Compound Focus: 2-Amino-3-pentanone

CAS No.: 343925-95-1

Cat. No.: S12204540

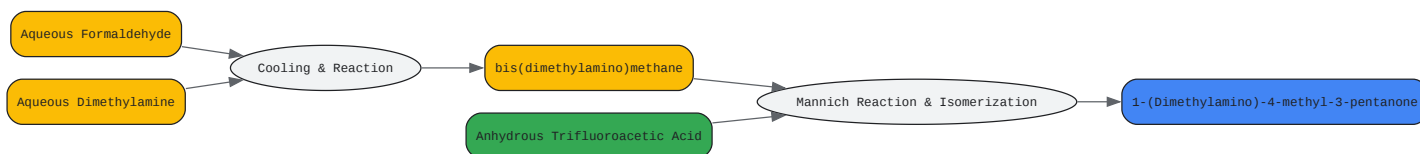
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Synthesis of a Related Amino Ketone

The following is a verified procedure from *Organic Syntheses* for **1-(Dimethylamino)-4-methyl-3-pentanone**, which shares the core structure of an amino group adjacent to a pentanone backbone [1].

Overview of the Two-Step Synthesis

This synthesis involves first preparing a Mannich reagent, **bis(dimethylamino)methane**, and then reacting it with **3-methyl-2-butanone** to form the final amino ketone [1]. The conceptual workflow is illustrated below:



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Step 1: Synthesis of Bis(dimethylamino)methane [1]

This step involves the reaction of aqueous formaldehyde and dimethylamine, followed by purification.

Parameter	Specification
Reactants	100 g (1.0 mole) of 30% aqueous formaldehyde; 225 g (2.0 moles) of 40% aqueous dimethylamine [1]
Equipment	500 ml round-bottomed flask, magnetic stirrer, dropping funnel, ice bath [1]
Reaction Conditions	Cool in ice bath during amine addition; let stand overnight at room temperature after mixing [1]
Work-up & Purification	Saturate with solid KOH; separate layers; dry upper layer over KOH pellets; distill at atmospheric pressure [1]
Yield	85–88 g (83–86%) [1]
Product Characteristics	Boiling point: 81.5–83 °C [1]

Step 2: Synthesis of 1-(Dimethylamino)-4-methyl-3-pentanone [1]

The key step is a Mannich condensation, followed by an isomerization to the final product.

Parameter	Specification
Reactants	50 ml anhydrous trifluoroacetic acid; 10.2 g (0.100 mole) bis(dimethylamino)methane; 8.6 g (0.10 mole) 3-methyl-2-butanone (distilled before use) [1]
Equipment	100 ml two-necked flask, magnetic stirrer, pressure-equalizing dropping funnel, calcium chloride drying tube, ice-salt bath, oil bath [1]
Reaction Conditions - Part 1	Cool TFA to -10°C to -15°C; add bis(dimethylamino)methane over 50 min; then add 3-methyl-2-butanone. Keep temperature below -10°C [1]
Reaction Conditions - Part 2	Heat at 65°C in oil bath for 1.5 hours; then raise temperature to 145°C for 1.5 hours for isomerization [1]

Parameter	Specification
Work-up & Purification	Neutralize with ice-cold K_2CO_3 solution; filter; extract with CH_2Cl_2 ; dry over Na_2SO_4 ; concentrate; distill under reduced pressure [1]
Yield	7.0–8.2 g (49–57%) [1]
Product Characteristics	Boiling point: 49°C at 3 mm Hg; Isomeric purity >90% (by 1H NMR in TFA) [1]

Interpretation and Further Directions

The synthesis above is a classic example of a **regioselective Mannich reaction** under anhydrous conditions. The key to obtaining the desired isomer is the **thermal isomerization in trifluoroacetic acid** [1]. This method provides a direct route to specific β -amino ketones, which are valuable building blocks in organic synthesis and drug development.

The closely related compound **2-Amino-2-methyl-3-pentanone hydrochloride** (CAS 64298-91-5) is also commercially available, which may be suitable for initial biological screening [2].

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References

1. Organic Syntheses Procedure [orgsyn.org]
2. CAS 64298-91-5 2 - Amino -2-methyl- 3 - pentanone ... - Alfa Chemistry [alfa-chemistry.com]

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